molecular formula C18H16N2O2 B278263 3-ethoxy-N-quinolin-8-ylbenzamide

3-ethoxy-N-quinolin-8-ylbenzamide

Cat. No.: B278263
M. Wt: 292.3 g/mol
InChI Key: QLROKNUWSYFLHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-N-quinolin-8-ylbenzamide is a small molecule research compound featuring a benzamide scaffold linked to a quinolin-8-yl group. This structure is of significant interest in medicinal chemistry and drug discovery, particularly in the development of multi-target-directed ligands (MTDLs). The quinoline moiety is a privileged scaffold in pharmacology, known for its presence in compounds with a wide range of biological activities, including anticancer and anti-inflammatory effects . Compounds with the N-(quinolin-8-yl)benzamide structure have demonstrated substantial research value as potent dual inhibitors of key enzymatic targets: soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . Simultaneous inhibition of sEH and FAAH represents a novel therapeutic strategy for managing inflammatory pain, as both targets are integral to pain and inflammation pathways . The quinolinyl moiety is well-tolerated in the active sites of these enzymes, and related analogs have shown inhibitory activity in the low nanomolar range . Furthermore, the structural motif is also explored in the synthesis of complex molecules for use in directed alkene functionalization reactions, highlighting its utility in synthetic chemistry . The mechanism of action for related compounds involves elevating the levels of endogenous signaling molecules. FAAH inhibition increases levels of endocannabinoids like anandamide, which produce analgesic effects by activating cannabinoid receptors . Concurrently, sEH inhibition prevents the hydrolysis of anti-inflammatory and analgesic epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), thereby prolonging their beneficial actions . This synergistic mechanism provides a robust approach to pain control in preclinical research. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

3-ethoxy-N-quinolin-8-ylbenzamide

InChI

InChI=1S/C18H16N2O2/c1-2-22-15-9-3-7-14(12-15)18(21)20-16-10-4-6-13-8-5-11-19-17(13)16/h3-12H,2H2,1H3,(H,20,21)

InChI Key

QLROKNUWSYFLHE-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

3-Ethoxy-N-quinolin-8-ylbenzamide has demonstrated promising anticancer properties, particularly against liver cancer cells (HepG2). Recent studies have synthesized novel quinoline derivatives, including those with the 3-ethoxy substitution, and evaluated their cytotoxic activity. The compound's mechanism involves the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation.

Case Study: Cytotoxicity Against HepG2 Cells

A study reported the synthesis of a series of quinoline-cinnamide hybrids, including derivatives of this compound. The most potent hybrid exhibited an IC50 value of 2.46 μM against HepG2 cells, significantly outperforming the reference drug colchicine (IC50 = 6.09 μM). The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase, highlighting the compound's potential as a lead candidate for liver cancer therapy .

CompoundIC50 (μM)Mechanism of Action
Hybrid 6e2.46Inhibition of tubulin polymerization
Colchicine6.09Microtubule destabilization

Inhibition of Histone Demethylases

Another application of this compound lies in epigenetic regulation through the inhibition of histone demethylases. Compounds with similar structures have been identified as potent inhibitors of Jumonji domain-containing demethylases, which are implicated in various cancers and other diseases.

Case Study: JMJD2E Inhibition

A related compound, N-(3-(dimethylamino)propyl)-4-(8-hydroxyquinolin-6-yl)benzamide (ML324), was discovered as a potent inhibitor of JMJD2E with submicromolar activity. This suggests that derivatives like this compound may also exhibit similar inhibitory effects, thereby contributing to cancer treatment through epigenetic modulation .

Antimicrobial Properties

The quinoline scaffold has been recognized for its broad-spectrum antimicrobial activity. Compounds derived from this structure, including those with ethoxy substitutions, have shown efficacy against various bacterial and fungal strains.

Case Study: Antimicrobial Activity

Research has indicated that quinoline derivatives can inhibit bacterial growth through mechanisms that disrupt cellular processes. For instance, modifications in the quinoline structure can enhance lipophilicity and improve membrane permeability, leading to increased antimicrobial potency .

Structure–Activity Relationship Studies

Extensive research on structure–activity relationships (SAR) has been conducted to optimize the biological activity of quinoline derivatives. Modifications at various positions on the quinoline ring can significantly influence their pharmacological profiles.

Data Summary: SAR Insights

ModificationEffect on Activity
Aromatic amide at R2Increased lipophilicity
Hydroxyl groupsEnhanced anticancer activity
Ethoxy substitutionImproved solubility and potency

Comparison with Similar Compounds

Physicochemical Properties

Substituents significantly influence melting points, solubility, and crystallinity:

  • 3-Methyl derivative : Melting point = 49–50°C; density = 1.237 g/cm³ . The methyl group enhances hydrophobicity compared to polar substituents.
  • 3-Nitro derivative: Higher polarity due to the electron-withdrawing nitro group; crystallizes in a monoclinic system (P21 space group) with distinct X-ray diffraction patterns .
  • 3,5-Dimethoxy derivative : Methoxy groups increase solubility in polar solvents; molecular weight = 308.33 .
  • 3-Ethoxy analog: Expected to have intermediate solubility between nitro (polar) and methyl (nonpolar) derivatives. The ethoxy group’s bulk may reduce crystallinity compared to smaller substituents.

Structural-Activity Relationships (SAR)

  • Electron-donating groups (e.g., -OCH₃, -OCH₂CH₃) : Improve solubility and may modulate metabolic stability. Methoxy/ethoxy groups are common in drug design for these properties .
  • Steric effects : Bulkier substituents like ethoxy may hinder binding in sterically sensitive targets compared to smaller groups like methyl .

Preparation Methods

Reaction Mechanism and General Procedure

The most widely reported method involves the nucleophilic acyl substitution of 3-ethoxybenzoyl chloride (CAS: 57486-68-7) with 8-aminoquinoline (CAS: 578-66-5) in anhydrous conditions. The reaction proceeds as follows:

3-Ethoxybenzoyl chloride+8-AminoquinolineBase3-Ethoxy-N-quinolin-8-ylbenzamide+HCl\text{3-Ethoxybenzoyl chloride} + \text{8-Aminoquinoline} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Typical Protocol :

  • Dissolve 8-aminoquinoline (1.0 equiv) in dry dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add triethylamine (1.2–2.0 equiv) as a base to scavenge HCl.

  • Slowly add 3-ethoxybenzoyl chloride (1.1 equiv) dropwise at 0–5°C.

  • Warm to room temperature and stir for 6–12 hours.

  • Quench with water, extract with DCM, and purify via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water).

Yield : 75–89%.

Optimization Strategies

  • Catalytic Systems : Copper acetate (10 mol%) in DMF/MeCN (1:1) enhances coupling efficiency under aerobic conditions.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require higher temperatures.

  • Scalability : Reactions at 0.5–1.0 mol scale retain >80% yield with minimal byproducts.

Alternative Synthetic Routes

Stepwise Functionalization of Benzamide Precursors

A minority of methods introduce the ethoxy group post-amidation. For example:

  • Synthesize N-quinolin-8-yl-3-hydroxybenzamide via coupling of 3-hydroxybenzoyl chloride and 8-aminoquinoline.

  • Perform O-alkylation with ethyl bromide or diethyl sulfate in the presence of K₂CO₃:

N-Quinolin-8-yl-3-hydroxybenzamide+CH₃CH₂BrK₂CO₃, DMFThis compound\text{N-Quinolin-8-yl-3-hydroxybenzamide} + \text{CH₃CH₂Br} \xrightarrow{\text{K₂CO₃, DMF}} \text{this compound}

Yield : 60–68%.

Solid-Phase Synthesis for High-Throughput Applications

Grubbs II catalyst-mediated cross-metathesis has been explored for combinatorial libraries:

  • Immobilize 8-aminoquinoline on Wang resin.

  • Couple with 3-ethoxycinnamic acid derivatives.

  • Cleave from resin using TFA/water (95:5).

Purity : >90% (HPLC), but yields are moderate (50–65%).

Critical Analysis of Methodologies

Comparative Performance

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Direct Amidation75–8998–99HighLow (recyclable solvents)
Post-Amide Alkylation60–6895ModerateModerate (waste salts)
Solid-Phase50–6590LowHigh (resin waste)

Challenges and Solutions

  • Byproduct Formation : Excess 3-ethoxybenzoyl chloride may lead to diacylation. Mitigated by slow addition and stoichiometric control.

  • Purification : Recrystallization from ethanol/water achieves >98% purity without chromatography.

  • Cost Efficiency : 3-Ethoxybenzoyl chloride is commercially available but costly; in-situ preparation from 3-ethoxybenzoic acid (thionyl chloride, 80% yield) reduces expenses.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enable rapid mixing and heat transfer, reducing reaction time to 1–2 hours with 85% yield.

Green Chemistry Metrics

  • E-factor : 2.1 (direct amidation) vs. 4.7 (post-amide alkylation).

  • Solvent Recovery : >90% DCM and THF recycled via distillation .

Q & A

Q. What protocols ensure reproducibility in crystallographic studies of this compound?

  • Methodological Answer : Use SHELXTL for refinement, ensuring data-to-parameter ratios > 7.7. Report R factors (<0.04), twinning parameters, and H-bonding networks. Deposit raw data in the Cambridge Structural Database (CSD) for peer validation .

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